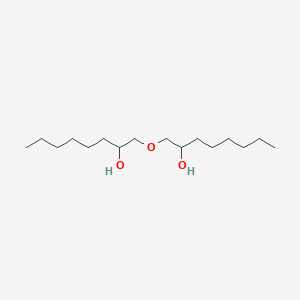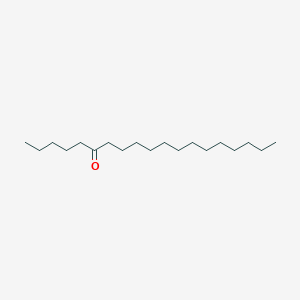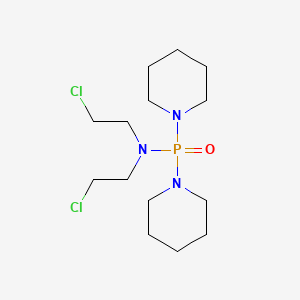
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) is a chemical compound known for its unique structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) typically involves the reaction of N,N-bis(2-chloroethyl)amine with phosphinic acid derivatives. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and a base, such as pyridine . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is carefully monitored to maintain the desired reaction conditions and to minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bis(2-chloroethyl) groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphinic acid derivatives, while substitution reactions may result in the formation of various substituted amides .
Wissenschaftliche Forschungsanwendungen
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphinic acid derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) involves its interaction with specific molecular targets and pathways. The bis(2-chloroethyl) groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of certain enzymatic activities. This interaction can disrupt cellular processes and has potential therapeutic implications .
Vergleich Mit ähnlichen Verbindungen
Phosphinic amide, N,N-bis(2-chloroethyl)-P,P-dipiperidino-(8CI) can be compared with other similar compounds, such as:
N,N-bis(2-chloroethyl)amine: Known for its use in chemotherapy, this compound shares structural similarities but differs in its specific applications and reactivity.
Phosphinic acid derivatives: These compounds have similar functional groups but may vary in their reactivity and applications.
Eigenschaften
CAS-Nummer |
18228-98-3 |
|---|---|
Molekularformel |
C14H28Cl2N3OP |
Molekulargewicht |
356.3 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-di(piperidin-1-yl)phosphorylethanamine |
InChI |
InChI=1S/C14H28Cl2N3OP/c15-7-13-19(14-8-16)21(20,17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14H2 |
InChI-Schlüssel |
LWPIYUSDKFWHRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)P(=O)(N2CCCCC2)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(9-Ethyl-9H-carbazol-3-YL)imino]cyclohexa-2,5-dien-1-one](/img/structure/B14706608.png)
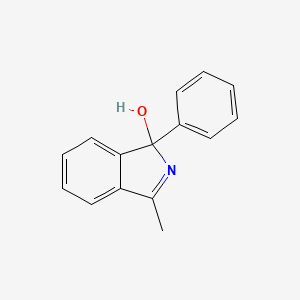


![N-{3-[(E)-Phenyldiazenyl]phenyl}acetamide](/img/structure/B14706628.png)
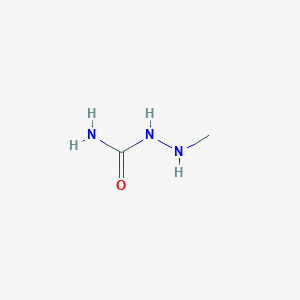
![Methyl 3-amino-4-[[2-(4-nitrophenoxy)-2-oxoethyl]amino]-4-oxobutanoate;hydrobromide](/img/structure/B14706636.png)

